1-(4-Metoxifenil)-1H-pirazol

Descripción general

Descripción

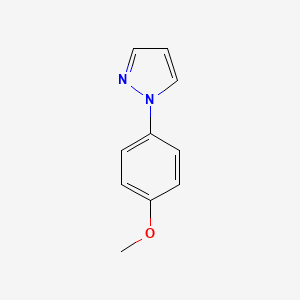

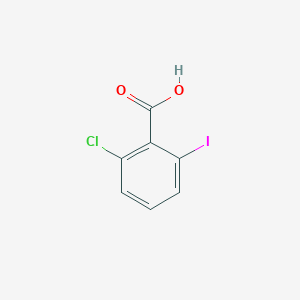

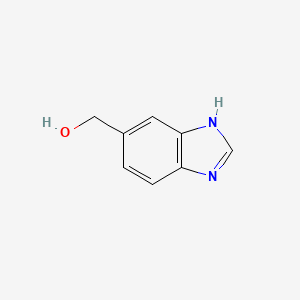

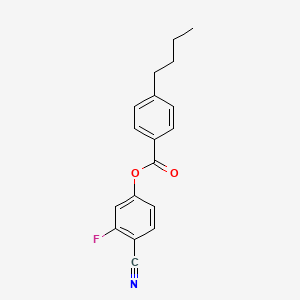

1-(4-Methoxyphenyl)-1H-pyrazole, also known as 4-MPP, is a heterocyclic compound composed of a pyrazole ring and a methoxyphenyl substituent. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 4-MPP is a small molecule that can be easily synthesized and has been used in various scientific research studies.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Fotoluminiscentes

1-(4-Metoxifenil)-1H-pirazol: se utiliza en la síntesis de compuestos fotoluminiscentes, como 1,2-dihidrofosfininas. Estos compuestos son de interés debido a sus posibles aplicaciones en diodos orgánicos emisores de luz (OLED) y como sondas en sistemas biológicos debido a sus propiedades luminiscentes .

Síntesis Catalítica con Cobre de Triazoles

El compuesto sirve como precursor en procesos de síntesis catalítica con cobre. Específicamente, se utiliza en la creación de triazoles trisustituidos 1,2,4 a través de una reacción de múltiples componentes que involucra ácidos ariborónicos y azida de sodio. Los triazoles son importantes por sus propiedades antifúngicas y antibacterianas .

Estudios de Catalizador de Hidroaminación

En el campo de la catálisis, This compound está involucrado en estudios relacionados con la hidroaminación de alquinos catalizada por oro (III). Esta investigación es crucial para desarrollar nuevos métodos catalíticos que pueden conducir a la síntesis de valiosos compuestos orgánicos como N-vinilindoles, que tienen aplicaciones en productos farmacéuticos .

Oxidación Asimétrica en Biocatálisis

Este compuesto también es significativo en biocatálisis, particularmente en la oxidación asimétrica de 1-(4-Metoxifenil)etanol para producir compuestos enantiopuros. Estos compuestos son sintones esenciales para la síntesis de cicloalquil[b]indoles, que tienen funciones terapéuticas para respuestas alérgicas generales .

Fotólisis de Flash de Láser de Nanosegundos

This compound: se utiliza en el estudio de la fotólisis de flash de láser de nanosegundos. Esta técnica es vital para comprender los procesos rápidos que ocurren durante las reacciones fotoquímicas, lo cual es importante en el desarrollo de la terapia fotodinámica y la conversión de energía solar .

Síntesis de Derivados de Anisoles

El compuesto encuentra aplicación en la síntesis de 4-(1-cloro-etil)-anisol, un derivado de anisol. Los derivados de anisol se utilizan en varios campos, incluidos como intermediarios en la síntesis orgánica y como componentes de fragancia en perfumería .

Sistemas de Solventes para Mejorar la Biocatálisis

La investigación que involucra This compound incluye la exploración de sistemas de solventes que pueden mejorar los procesos biocatalíticos. Por ejemplo, se ha demostrado que la adición de solventes eutécticos profundos a sistemas bifásicos mejora la eficiencia de las reacciones de oxidación biocatalítica .

Procesos Biocatalíticos a Escala Preparativa

Por último, el compuesto es fundamental para escalar los procesos biocatalíticos a una escala preparativa. Esto es crucial para la producción comercial de sustancias enantiopuras, que a menudo se utilizan como bloques de construcción en el desarrollo de fármacos y la síntesis de moléculas orgánicas complejas .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATADCJHNNRIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481839 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35715-67-4 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a 3,4-dicarboxylate group influence the molecular conformation and hydrogen bonding patterns in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?

A1: A study by [] investigated the structural features of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. Interestingly, the presence of the 3,4-dicarboxylate group in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide led to the formation of complex hydrogen-bonded framework structures. These frameworks exhibited multiple hydrogen bond types, showcasing the significant influence of this functional group on intermolecular interactions. In contrast, the corresponding dimethyl esters, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, formed simpler cyclic dimers stabilized solely by C—H⋯O hydrogen bonds. This observation suggests that the presence of hydrogen bond donors and acceptors in the 3,4-dicarboxylate moiety plays a crucial role in dictating the supramolecular arrangement of these compounds.

Q2: What synthetic strategies can be employed to functionalize the 3-position of the 1-(4-Methoxyphenyl)-1H-pyrazole scaffold?

A2: Researchers have successfully explored the functionalization of the 3-position in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives, particularly using the versatile 4-benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride as a starting point []. This compound, bearing a reactive acid chloride group, readily undergoes nucleophilic substitution reactions with various amines and alcohols. For instance, reacting it with asymmetrical disubstituted ureas yields the corresponding 4-benzoyl-N-(N’,N’-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamides. Similarly, treatment with alcohols leads to the formation of alkyl 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylates. Furthermore, Friedel-Crafts reactions with aromatic compounds afford 4,3-diaroyl-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrazoles and 4-benzoyl-1-(4-methoxyphenyl)-3-aroyl-5-phenyl-1H-pyrazoles, expanding the diversity of accessible structures. Subsequent acylation reactions on the 4,3-diaroyl derivatives further diversify the substitution patterns, yielding 3,4-diaroyl-1-(4-acyloxyphenyl)-5-phenyl-1H-pyrazoles. This study exemplifies the versatility of the 1-(4-Methoxyphenyl)-1H-pyrazole scaffold for the synthesis of a library of compounds with diverse functional groups at the 3-position.

Q3: What spectroscopic techniques are commonly employed for the structural elucidation of novel 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?

A3: Researchers rely on a combination of spectroscopic techniques to characterize newly synthesized 1-(4-Methoxyphenyl)-1H-pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further aid in elucidating the connectivity between different atoms in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups present based on their characteristic vibrational frequencies. [] Additionally, High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula and elemental composition of the synthesized compounds. [] These complementary techniques, when used in conjunction, provide a comprehensive understanding of the structure and purity of the novel 1-(4-Methoxyphenyl)-1H-pyrazole derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)